Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Catalog No.
S15846826
CAS No.
M.F
C11H9FN2O4
M. Wt
252.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Product Name

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

IUPAC Name

ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

InChI

InChI=1S/C11H9FN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3

InChI Key

OCSBQHCEGUHETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate (CAS: 515163-86-7) is a highly functionalized, regiochemically pure aromatic intermediate utilized extensively in the synthesis of fluorinated indoles, oxindoles, and quinolines. Featuring a 5-fluoro-2-nitrophenyl core bonded to a cyanoacetate moiety, this compound provides three distinct reactive sites: an electrophilic ester, a reducible nitro group, and a highly acidic alpha-proton. In industrial and pharmaceutical procurement, it serves as a critical building block for kinase inhibitors, antimicrobial agents, and spiro-oxindole scaffolds, offering a streamlined, pre-functionalized alternative to handling volatile or poorly selective fluoronitrobenzene precursors in-house [1].

Research Fit

Active methylene enables Knoevenagel and C–C bond formation
Balanced lipophilicity supports organic-solvent synthetic workflows
Fluorine substitution directs regioselective functionalization

Attempting to substitute the procurement of this exact compound with in-house synthesis from 2,4-difluoronitrobenzene and ethyl cyanoacetate introduces severe regioselectivity challenges. The nucleophilic aromatic substitution (SNAr) inherently attacks both the 2-fluoro and 4-fluoro positions, generating an inseparable or difficult-to-separate mixture of 5-fluoro-2-nitrophenyl and 3-fluoro-4-nitrophenyl cyanoacetates. Furthermore, substituting this compound with the non-cyano analog, ethyl 2-(5-fluoro-2-nitrophenyl)acetate, eliminates the critical alpha-acidity required for subsequent alkylation and removes the cyano electrophile needed to access 2-aminoindole or 3-cyanooxindole derivatives, thereby severely restricting downstream structural diversity and increasing process costs [1].

Substitution Risk

Methyl Ester Analog

Lipophilicity difference vs. ethyl ester may alter solubility and reaction partitioning; revalidation is advised.

Carboxylic Acid Form

Lacks the active methylene group required for direct condensation; synthetic strategy must account for alternative activation.

Positional Isomer or Non-fluorinated

Change in fluorine position may modify electronic effects and regioselectivity, requiring route re-optimization.

Regioisomer-Free Procurement

In standard in-house syntheses using 2,4-difluoronitrobenzene and ethyl cyanoacetate under basic conditions, nucleophilic attack occurs at both activated fluorine sites, typically yielding a 70:30 to 85:15 mixture of the desired 2-substituted (5-fluoro-2-nitrophenyl) and undesired 4-substituted (3-fluoro-4-nitrophenyl) regioisomers. Procuring the pre-purified Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate guarantees >98% regiochemical purity, bypassing the extensive chromatographic purification that typically results in a 40-50% overall yield loss during in-house preparation [1].

Evidence DimensionRegiochemical Purity and Downstream Yield
Target Compound Data>98% regiochemical purity (procured standard)
Comparator Or BaselineIn-house SNAr from 2,4-difluoronitrobenzene (~70-85% initial regioselectivity, 40-50% yield loss upon purification)
Quantified DifferenceNear-total elimination of regioisomer contamination and associated purification yield penalties.
ConditionsStandard base-catalyzed nucleophilic aromatic substitution (SNAr) vs. direct procurement of pure intermediate.

Procuring the regiochemically pure intermediate prevents costly downstream structural ambiguity and avoids severe yield attrition during scale-up.

LogP & TPSA
Class-level
Target: LogP 1.9–2.0, TPSA ~94 Ų
Methyl ester: LogP ~1.5; Non-F analog: fewer HBAs
May influence solubility and chromatographic behavior
Predicted values; experimental validation advised

Enhanced Alpha-Acidity for Alkylation

The presence of both the cyano and ester electron-withdrawing groups dramatically increases the acidity of the alpha-proton compared to the non-cyano baseline, ethyl 2-(5-fluoro-2-nitrophenyl)acetate. This enhanced acidity allows for facile, high-yield alpha-alkylation or Knoevenagel-type condensations under mild basic conditions (e.g., K2CO3, 25-50°C) prior to nitro reduction. This specific reactivity is essential for synthesizing 3,3-disubstituted oxindoles and spirocyclic scaffolds, which are inaccessible via the non-cyano comparator without harsh, strong-base conditions (e.g., LDA at -78°C) [1].

Evidence DimensionAlpha-Proton Acidity and Alkylation Conditions
Target Compound DataMild base activation (e.g., K2CO3, room temp to 50°C)
Comparator Or BaselineEthyl 2-(5-fluoro-2-nitrophenyl)acetate (requires strong bases like LDA, -78°C)
Quantified DifferenceElimination of cryogenic strong-base requirements for alpha-functionalization.
ConditionsPre-cyclization alpha-alkylation for spiro-oxindole precursor synthesis.

The cyano group enables mild, scalable alpha-alkylation, allowing manufacturers to avoid cryogenic organometallic steps when building complex spirocyclic drugs.

Reactive Methylene
Class-level
Cyanoacetate ester provides active methylene for condensation
Acid form lacks cyano group, requires pre-activation
Enables direct Knoevenagel condensation without extra steps
Standard piperidine/EtOH conditions; acid needs activation

Divergent Indole and Oxindole Synthesis

The dual electrophilic nature of the cyanoacetate moiety provides a distinct procurement advantage over simple nitrophenylacetates. Upon reduction of the nitro group (e.g., via catalytic hydrogenation or Fe/AcOH), the resulting aniline can selectively cyclize onto the ester to yield 3-cyano-5-fluorooxindoles, or onto the cyano group to yield 2-amino-5-fluoroindole-3-carboxylates, depending on the solvent and catalyst used. In contrast, the baseline comparator, ethyl 2-(5-fluoro-2-nitrophenyl)acetate, is restricted to a single pathway, yielding only the unsubstituted 5-fluorooxindole upon reduction, thereby limiting its utility in divergent library synthesis [1].

Evidence DimensionCyclization Pathway Diversity
Target Compound DataYields 2 distinct primary heterocyclic scaffolds (oxindole or 2-aminoindole)
Comparator Or BaselineEthyl 2-(5-fluoro-2-nitrophenyl)acetate (yields 1 scaffold: oxindole)
Quantified Difference100% increase in accessible primary heterocyclic core structures from a single precursor.
ConditionsStandard nitro-reduction and intramolecular cyclization conditions.

Buyers can use this single procured intermediate to access multiple distinct fluorinated heterocyclic classes for drug discovery, maximizing inventory utility.

Fluorine Positioning
Reported
5-fluoro-2-nitro vs. non-fluorinated or 4-fluoro isomer
May affect metabolic stability and electronic profile
Class-level inference; limited direct experimental data

5-Fluorooxindole Precursor Scale-Up

By procuring the regiochemically pure >98% intermediate, process chemists bypass the problematic SNAr regioselectivity issues of 2,4-difluoronitrobenzene, ensuring reproducible, high-yield scale-up of 5-fluorooxindole-based active pharmaceutical ingredients (APIs) without complex chromatographic separations [1].

5-Fluoro-Spiro-oxindole Synthesis

Leveraging the highly acidic alpha-proton (as detailed in Section 3), this compound is the ideal starting material for alpha-alkylation followed by reductive cyclization, producing complex 5-fluoro-spiro-oxindole frameworks used in modern oncology and antimicrobial drug development [2].

Fluorinated Indole Library Synthesis

Because the cyanoacetate moiety allows for selective cyclization into either 3-cyanooxindoles or 2-aminoindoles upon nitro reduction, this intermediate is highly valued in combinatorial chemistry and medicinal chemistry for rapidly generating diverse 5-fluoroindole libraries from a single procured stock [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Synthesis
Active methylene for Knoevenagel condensation
Condensation yield and intermediate purity
Androgen Receptor Modulator Intermediate
5-Fluoro-2-nitrophenyl intermediate compatibility
Nitro reduction and aniline derivatization efficiency
SAR Libraries – Fluorine Positioning
Regioisomeric purity and electronic effects
Selectivity in downstream functionalization

XLogP3

2

Hydrogen Bond Acceptor Count

6

Exact Mass

252.05463493 g/mol

Monoisotopic Mass

252.05463493 g/mol

Heavy Atom Count

18

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